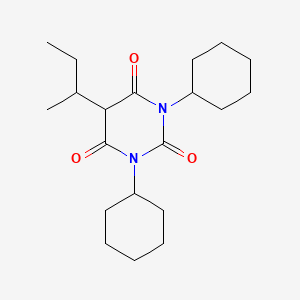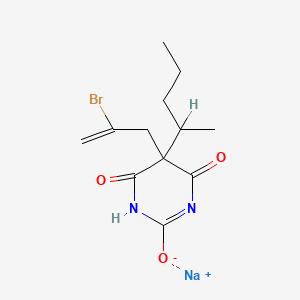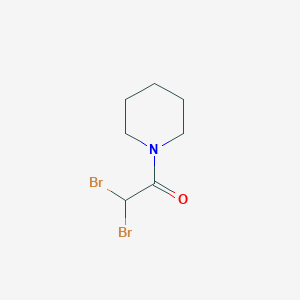![molecular formula C17H11N B14753257 Naphth[2,1-g]isoquinoline CAS No. 224-88-4](/img/structure/B14753257.png)
Naphth[2,1-g]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphth[2,1-g]isoquinoline is a polycyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by a fused ring system that includes both naphthalene and isoquinoline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of naphth[2,1-g]isoquinoline typically involves multicomponent reactions using 2-naphthol as a starting material. One efficient method includes the base-catalyzed ring transformation of 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles by a carbanion, generated in situ from 1-substituted-4-piperidones in dimethylformamide (DMF) and powdered potassium hydroxide (KOH) . This method yields this compound in excellent quantities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly processes are often emphasized in the synthesis of similar compounds. This includes the use of metal catalysts and catalyst-free processes in water to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Naphth[2,1-g]isoquinoline undergoes various types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, and other nucleophilic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives .
Scientific Research Applications
Naphth[2,1-g]isoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic compounds.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cells and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of naphth[2,1-g]isoquinoline involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways, such as the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases . Additionally, this compound may inhibit certain enzymes involved in cell proliferation, further contributing to its anticancer effects .
Comparison with Similar Compounds
Naphth[2,1-g]isoquinoline can be compared with other similar compounds, such as:
Naphtho[2,1-h]isoquinoline: Another polycyclic aromatic compound with a similar structure but different biological activities.
Benzo[c]phenanthrene: A structurally analogous compound with distinct pharmacological properties.
Dihydrobenzo[f]isoquinoline: A partially reduced derivative with unique conformational and biological characteristics
Properties
CAS No. |
224-88-4 |
|---|---|
Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
naphtho[2,1-g]isoquinoline |
InChI |
InChI=1S/C17H11N/c1-2-4-16-12(3-1)5-6-14-9-13-7-8-18-11-15(13)10-17(14)16/h1-11H |
InChI Key |
JSAVBXYDHOPXFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


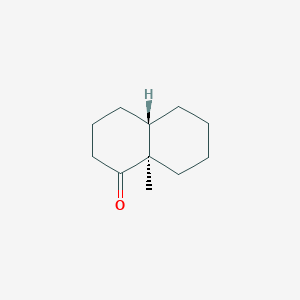
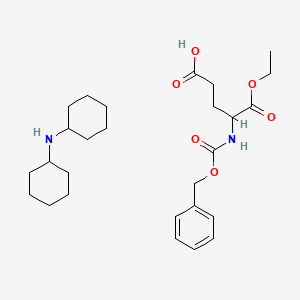
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
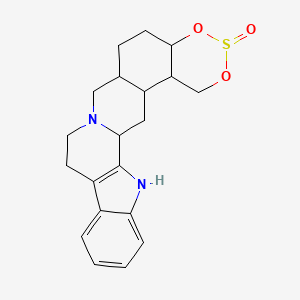
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
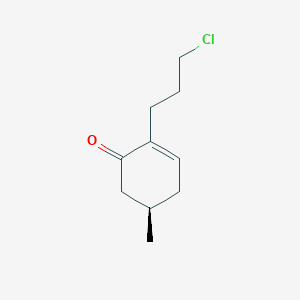
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
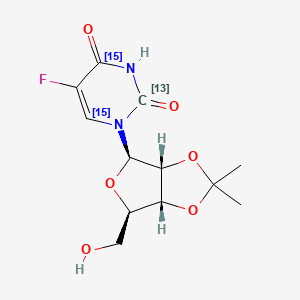
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
